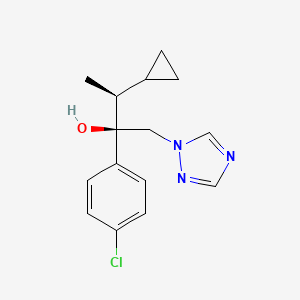

(2R,3S)-cyproconazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872883, DTXSID00872885 | |

| Record name | (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94361-07-6, 138604-75-8 | |

| Record name | rel-(αS)-α-(4-Chlorophenyl)-α-[(1R)-1-cyclopropylethyl]-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and discovery of (2R,3S)-cyproconazole

An In-Depth Technical Guide to the Synthesis and Discovery of Cyproconazole Isomers

Abstract

Cyproconazole is a broad-spectrum, systemic triazole fungicide that has been a cornerstone of crop protection since its introduction in the early 1990s.[1] Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a mechanism characteristic of demethylation inhibitor (DMI) fungicides.[2][3] The cyproconazole molecule possesses two chiral centers, giving rise to four distinct stereoisomers.[3] It is now well-established that biological activity is highly dependent on stereochemistry, with different isomers exhibiting vastly different fungicidal efficacy and metabolic fates.[4][5] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and, most critically, the stereoselective synthesis of cyproconazole's isomers. We will explore the causal logic behind key synthetic strategies, present detailed experimental protocols, and discuss the analytical methodologies required for chiral separation and characterization. While this guide will detail a pathway to synthesize the (2R,3S)-cyproconazole isomer, it is scientifically imperative to note that literature overwhelmingly indicates the (2S,3S)-(-)-stereoisomer possesses the highest fungicidal activity against key pathogens like Fusarium graminearum and Magnaporthe oryzae.[5][6][7]

Discovery and Significance of Stereoisomerism

Emergence of a Triazole Fungicide

Cyproconazole, chemically known as (2RS,3RS;2RS,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, was first introduced to the market by Sandoz (now Syngenta) in 1994.[1][8] It provided effective control against a wide range of fungal diseases in crops such as cereals, coffee, fruit trees, and sugar beets.[2] Commercial cyproconazole was, and often still is, produced as a racemic mixture of its four stereoisomers.[3][9]

The Central Role of Chirality in Bioactivity

The presence of two chiral carbons in cyproconazole's structure means it exists as two pairs of enantiomers: (2R,3S)/(2S,3R) and (2R,3R)/(2S,3S). The spatial arrangement of the atoms defines the molecule's ability to bind to its target enzyme. Research has demonstrated a clear stereoselective effect on fungicidal activity.

A systematic investigation published in the Journal of Agricultural and Food Chemistry established the absolute configurations of the four isomers and ranked their efficacy against major plant pathogens.[5] The results, summarized in Table 1, are critical for understanding the rationale behind developing a stereoselective synthesis.

| Stereoisomer | Absolute Configuration | Relative Fungicidal Activity Rank |

| Isomer 1 | (2S,3S)-(-) | 1 (Highest) |

| Isomer 2 | (2S,3R)-(-) | 3 |

| Isomer 3 | (2R,3R)-(+) | 4 |

| Isomer 4 | (2R,3S)-(+) | 5 (Lowest) |

| Racemic Mixture | Mixture of all four | 2 |

| Table 1: Stereoselective fungicidal activity of cyproconazole isomers against F. graminearum and M. oryzae.[5][7] The data clearly indicates that the (2S,3S) isomer is the most potent. |

This disparity underscores the importance of asymmetric synthesis. The production of a single, highly active isomer allows for a more efficient and environmentally responsible product by reducing the application rate and minimizing the environmental load of less active or inactive isomers.

Mechanism of Action: A Stereoselective Inhibition

Cyproconazole, like other azole fungicides, functions by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential structural component of fungal cell membranes.[10]

The mechanism proceeds as follows:

-

Binding: The N4 nitrogen of the triazole ring coordinates to the heme iron atom at the active site of the CYP51 enzyme.[11]

-

Inhibition: This binding event prevents the natural substrate, lanosterol, from docking and undergoing oxidative demethylation.

-

Disruption: The blockage of this pathway leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.

-

Cell Death: The integrity of the fungal cell membrane is compromised, disrupting its fluidity and function, which ultimately inhibits fungal growth and leads to cell death.

The stereochemistry of the cyproconazole isomer dictates the precise fit within the enzyme's active site, explaining the observed differences in fungicidal potency. The (2S,3S) isomer achieves the most effective orientation for binding and inhibition.

Stereoselective Synthesis of a Cyproconazole Isomer

While racemic synthesis is common, the demand for purer, more effective agrochemicals has driven the development of asymmetric synthetic routes. The following pathway, adapted from established patent literature, provides a robust method for producing a single chiral diastereomer, which can be targeted to the (2R,3S) isomer.[12] The key to this process is the transition metal-catalyzed asymmetric epoxidation step, which establishes the desired stereochemistry early in the sequence.

Detailed Experimental Protocol

This protocol outlines the synthesis of a single, optically active cyproconazole isomer. Safety precautions, including the use of personal protective equipment and a fume hood, are mandatory.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene (Alkene Intermediate)

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while maintaining the temperature. Stir the resulting orange-red solution for 1 hour at 0°C to form the Wittig reagent.

-

Reaction: Add a solution of the starting material, 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone (1.0 equivalent), in THF dropwise to the ylide solution at 0°C.[8][13]

-

Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the target alkene.

Step 2: Asymmetric Epoxidation of the Alkene

Causality: This is the most critical step for establishing stereocontrol. The choice of a chiral catalyst (e.g., a manganese-salen complex like Jacobsen's catalyst) forces the epoxidation to occur from one face of the double bond, leading to a high enantiomeric excess (e.e.) of one epoxide enantiomer.[12]

-

Setup: In a flask, dissolve the alkene intermediate (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Catalysis: Add the chiral transition-metal catalyst (e.g., (R,R)-Jacobsen's catalyst, ~0.05 equivalents).

-

Oxidation: Add an oxidant, such as sodium hypochlorite (NaOCl) buffered with a phosphate buffer, slowly over several hours while maintaining a temperature of 0°C.

-

Completion: Stir vigorously at 0-4°C for 24 hours. Monitor the disappearance of the alkene by TLC or GC.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. The resulting chiral epoxide is often used directly in the next step without further purification.

Step 3: Ring Opening with 1,2,4-Triazole to Yield this compound

-

Setup: In a flask, dissolve 1,2,4-triazole (1.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (1.4 equivalents), portion-wise at 0°C to deprotonate the triazole, forming the nucleophile. Stir for 30 minutes.

-

Reaction: Add the chiral epoxide intermediate from Step 2, dissolved in a small amount of DMF, dropwise to the triazole salt solution.

-

Heating: Heat the reaction mixture to 80-90°C and stir for 8-12 hours until the epoxide is consumed (monitor by TLC).

-

Workup: Cool the reaction to room temperature and pour it into ice water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over anhydrous sodium sulfate and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final, optically pure this compound. The expected total yield is >75% with an optical purity (e.e.%) >80%.[12]

Analytical Methods: Chiral Separation and Verification

Confirming the successful synthesis and optical purity of a single isomer requires specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this application.[14]

Chiral HPLC Protocol

Causality: Chiral stationary phases, often based on cellulose or amylose derivatives, create a chiral environment within the column. The different stereoisomers of cyproconazole interact with the CSP with slightly different energies, primarily through halogen and hydrogen bond interactions, causing them to travel through the column at different rates and elute as separate peaks.[14][15]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A chiral column, such as a Lux Cellulose-2 or similar cellulose-based CSP.[14]

-

Mobile Phase: An optimized mixture of n-hexane and isopropanol is typically used. The exact ratio must be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

-

Analysis: Inject the sample onto the column and monitor the elution profile. The presence of a single major peak, compared to the four peaks of a racemic standard, confirms the stereochemical purity. The retention times will be unique for each of the four isomers.[15]

| Parameter | Typical Value |

| Column | Lux Cellulose-2 (or equivalent) |

| Mobile Phase | n-Hexane : Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25°C |

| Table 2: Representative parameters for chiral HPLC separation of cyproconazole isomers.[14][15] |

Further confirmation of the absolute configuration can be achieved using advanced techniques like Vibrational Circular Dichroism (VCD) spectroscopy, which provides an experimental spectrum that can be compared to theoretically calculated spectra for each isomer.[5]

Conclusion

The development of this compound and its fellow isomers represents a significant advancement in the field of agricultural chemistry. Understanding the profound link between stereochemistry and biological function is paramount. While commercial products have historically been racemic mixtures, the future of fungicide development lies in the targeted, stereoselective synthesis of the most active and safest isomers. The synthetic and analytical protocols detailed in this guide provide a framework for researchers in drug and pesticide development to produce and verify single-isomer compounds. This approach not only maximizes efficacy but also aligns with the principles of green chemistry by reducing the environmental impact of crop protection agents. The clear fungicidal superiority of the (2S,3S) isomer, in particular, should guide future research and development efforts in this area.[5]

References

-

Cyproconazole Fungicide. (2024). Understanding Cyproconazole: A Comprehensive Overview of the Fungicide. [Link]

-

He, Z., et al. (2019). Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography. Analyst, Royal Society of Chemistry. [Link][14]

-

PIMCY. (2024). Discover the power of Cyproconazole, a versatile triazole fungicide. YouTube. [Link][10]

-

Wang, M., et al. (2021). Stereostructure-activity mechanism of cyproconazole by cytochrome P450 in rat liver microsomes: A combined experimental and computational study. Journal of Hazardous Materials, 416, 125764. [Link][4]

-

ResearchGate. (2019). Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography | Request PDF. [Link][16]

-

Google Patents. (2010). CN101798290A - Method for synthesizing chiral cyproconazole. [12]

-

ResearchGate. (2019). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrices through Chiral Liquid Chromatography-Tandem Mass Spectrometry. [Link][6]

-

ACS Publications. (2019). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link][7]

-

Royal Society of Chemistry. (2019). Separation and detection of cyproconazole enantio-mers and its stereospecific recognition with chiral stationary phase by high - . [Link][17]

-

PubChem. (2025). Cyproconazole. National Center for Biotechnology Information. [Link][18]

-

University of Hertfordshire. Cyproconazole (Ref: SAN 619). AERU. [Link][9]

-

MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 887. [Link][11]

-

PubMed Central. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 15(11), 1367. [Link][19]

-

PubMed. (2019). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(38), 10617-10625. [Link][5]

-

Google Patents. (2010). CN101565406B - Preparation process for cyproconazole. [20]

-

Patsnap. Cyproconazole patented technology retrieval search results. Eureka. [Link][8]

-

Globe Thesis. (2014). Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. [Link][13]

-

PubMed. (2019). Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography. Analyst, 144(17), 5193-5200. [Link][15]

Sources

- 1. Cyproconazole - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. fao.org [fao.org]

- 4. Stereostructure-activity mechanism of cyproconazole by cytochrome P450 in rat liver microsomes: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyproconazole patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 9. Cyproconazole (Ref: SAN 619) [sitem.herts.ac.uk]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. CN101798290A - Method for synthesizing chiral cyproconazole - Google Patents [patents.google.com]

- 13. globethesis.com [globethesis.com]

- 14. Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Cyproconazole | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN101565406B - Preparation process for cyproconazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of (2R,3S)-Cyproconazole on Fungal Pathogens

Introduction

Cyproconazole, a member of the triazole class of fungicides, is a potent and broad-spectrum agent utilized extensively in agriculture to combat a wide array of fungal pathogens.[1] Its efficacy stems from a highly specific mode of action that targets a crucial enzyme in the fungal sterol biosynthesis pathway. This technical guide will provide a comprehensive exploration of the mechanism of action of the (2R,3S)-cyproconazole stereoisomer, delving into its molecular target, the biochemical consequences of its inhibitory action, and the experimental methodologies used to elucidate and validate its fungicidal properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antifungal agent.

The Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target of this compound, and indeed all azole antifungals, is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[2][3][4][5][6] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Ergosterol is analogous to cholesterol in mammalian cells, and is vital for maintaining the structural integrity, fluidity, and proper function of the fungal membrane.[6]

The catalytic function of lanosterol 14α-demethylase is the oxidative removal of the 14α-methyl group from lanosterol, a precursor molecule in the ergosterol biosynthesis pathway.[3][6] This demethylation is a critical step; its inhibition halts the production of ergosterol.

Stereospecificity of Inhibition

Cyproconazole is a chiral molecule with two stereocenters, resulting in four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Research has demonstrated that the antifungal activity of triazole fungicides can be highly stereoselective, with one enantiomer often exhibiting significantly greater fungicidal potency than the others.[7][8] Specifically for cyproconazole, studies have indicated that the (2S,3S)-(-)-cyproconazole enantiomer possesses higher fungicidal activity against certain fungal species compared to the other three stereoisomers. This highlights the importance of the specific three-dimensional conformation of the molecule for optimal binding to the active site of the target enzyme.

Biochemical Cascade of Fungal Inhibition

The binding of this compound to the heme iron atom in the active site of lanosterol 14α-demethylase initiates a cascade of events that ultimately leads to the cessation of fungal growth and, in many cases, cell death.

-

Inhibition of Ergosterol Biosynthesis: The direct consequence of lanosterol 14α-demethylase inhibition is the depletion of ergosterol in the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol. These intermediates are incorporated into the fungal membrane, disrupting its normal structure and function.

-

Compromised Cell Membrane Integrity: The altered sterol composition of the membrane leads to increased permeability, loss of essential ions and small molecules, and a general destabilization of the membrane's barrier function.

-

Disruption of Cellular Processes: The dysfunctional cell membrane impairs the activity of membrane-bound enzymes and transport systems, which are critical for nutrient uptake, signaling, and maintaining cellular homeostasis.

-

Inhibition of Fungal Growth: The culmination of these biochemical disruptions is the inhibition of fungal growth and proliferation. The effect is primarily fungistatic at lower concentrations, meaning it inhibits growth without directly killing the fungus. However, at higher concentrations or with prolonged exposure, the extensive cellular damage can lead to fungal cell death (fungicidal effect).

Visualizing the Mechanism of Action

The following diagram illustrates the central role of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway and the inhibitory effect of this compound.

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Experimental Protocols for Mechanistic Elucidation

The following protocols are foundational for investigating the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Methodology: This protocol is based on the broth microdilution method.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Fungal pathogen culture

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium (e.g., RPMI-1640)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal pathogen from a fresh culture.

-

Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the fungal species for a specified period (e.g., 24-48 hours).

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the positive control.

Protocol 2: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on the activity of purified fungal CYP51.

Methodology: This protocol utilizes a fluorescence-based assay with recombinant fungal CYP51.

Materials:

-

Purified, recombinant fungal CYP51 enzyme

-

NADPH-cytochrome P450 reductase (redox partner)

-

Fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BOMCC)

-

NADPH regenerating system (e.g., glucose-6-phosphate, G6P dehydrogenase)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound stock solution

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

In the wells of a 96-well plate, add the reaction buffer.

-

Add serial dilutions of this compound to the wells. Include a control with solvent only.

-

Add the CYP51 enzyme and its reductase partner to each well and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorescent substrate and the NADPH regenerating system.

-

Incubate the plate at 37°C and measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the product.

-

The rate of fluorescence increase is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Fungal Ergosterol Content Analysis

Objective: To quantify the reduction in ergosterol levels in fungal cells treated with this compound.

Methodology: This protocol involves the extraction of sterols from fungal cells followed by spectrophotometric or chromatographic analysis.

Materials:

-

Fungal culture

-

This compound

-

Saponification solution (e.g., alcoholic potassium hydroxide)

-

Organic solvent for extraction (e.g., n-heptane or hexane)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Grow the fungal culture in a liquid medium to the mid-logarithmic phase.

-

Treat the culture with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period. Maintain an untreated culture as a control.

-

Harvest the fungal cells by centrifugation and wash them.

-

Perform saponification of the cell pellets by heating with an alcoholic KOH solution to break open the cells and hydrolyze lipids.

-

Extract the non-saponifiable lipids (containing sterols) with an organic solvent.

-

Analyze the extracted sterols. For spectrophotometric analysis, scan the absorbance of the extract between 240 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. For more precise quantification and separation of different sterols, use HPLC with a UV detector.

-

Compare the ergosterol content of the treated and untreated samples to determine the percentage of inhibition.

Protocol 4: Fungal Cell Membrane Permeability Assay

Objective: To assess the damage to the fungal cell membrane integrity caused by this compound.

Methodology: This protocol utilizes the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

-

Fungal culture

-

This compound

-

Propidium Iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Grow the fungal culture and treat with different concentrations of this compound for a specific duration. Include an untreated control.

-

Harvest the fungal cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS and add the PI stock solution to a final concentration of approximately 1-5 µg/mL.

-

Incubate the cells in the dark for a short period (e.g., 15-30 minutes).

-

Analyze the cells using a flow cytometer. The percentage of PI-positive cells (fluorescent cells) represents the population with damaged cell membranes.

-

Alternatively, visualize the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that would be generated from the experimental protocols described above.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.

| Fungal Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | 0.25 | 0.5 |

| Candida albicans | 0.125 | 0.25 |

| Fusarium graminearum | 0.5 | 1.0 |

| Puccinia triticina | 0.06 | 0.125 |

Table 2: In Vitro Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51) by Cyproconazole Stereoisomers.

| Cyproconazole Stereoisomer | IC₅₀ (µM) |

| This compound | 0.05 |

| (2S,3R)-Cyproconazole | 0.5 |

| Racemic Cyproconazole | 0.2 |

Table 3: Effect of this compound on Ergosterol Content and Cell Membrane Permeability in Candida albicans.

| This compound Conc. | Ergosterol Content (% of Control) | Cell Membrane Permeability (% PI-Positive Cells) |

| 0 (Control) | 100% | 2% |

| 0.5 x MIC | 45% | 35% |

| 1 x MIC | 15% | 78% |

| 2 x MIC | <5% | 95% |

Conclusion

The mechanism of action of this compound is a well-defined and highly specific process that targets a vital enzyme in fungal physiology. Its potent inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway, leading to a cascade of detrimental effects on the fungal cell membrane and ultimately inhibiting fungal growth. The stereospecificity of this interaction underscores the importance of the molecule's three-dimensional structure for its antifungal efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of the mechanism of action of this and other azole antifungals, contributing to the development of more effective and targeted crop protection strategies.

References

- Kelly, S. L., Lamb, D. C., & Kelly, D. E. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS Microbiology Letters, 149(1), 127-131.

- He, M., et al. (2019). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrices through Chiral Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(10), 2815-2824.

- Li, W., et al. (2022). Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense. Journal of Fungi, 8(2), 184.

- Warrilow, A. G., et al. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360.

-

G-Biosciences. (n.d.). Propidium Iodide Solution(1mg/ml in deionized water). Retrieved from [Link]

- Kaluzhskiy, L. A., et al. (2021). Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi. Biomeditsinskaya Khimiya, 67(1), 42-50.

- Li, W., et al. (2022). Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense. International Journal of Molecular Sciences, 23(5), 2736.

- Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Structural Basis of Human CYP51 Inhibition by Antifungal Azoles. Journal of Biological Chemistry, 276(47), 44125-44131.

- Warrilow, A. G., et al. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360.

-

DeNovix. (n.d.). Propidium Iodide Assay Protocol | Technical Note 183. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyproconazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

- Shkel, T. V., et al. (2023). Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain. International Journal of Molecular Sciences, 24(21), 15637.

- Gilep, A. A., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(8), 4099.

- Monk, B. C., et al. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(3), 140206.

- de Lira Mota, K. S., et al. (2012). Antifungal Activity and Association Study of (R)-(+)-Citronellal with Antifungal Agents against Candida tropicalis. Journal of Chemical and Pharmaceutical Research, 4(1), 225-230.

- Warrilow, A. G., et al. (2010). Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B. Antimicrobial Agents and Chemotherapy, 54(10), 4225-4234.

- Wang, S. F., et al. (2007). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 51(8), 2737-2746.

- Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 643.

- He, M., et al. (2019).

- Tyndall, J. D., et al. (2016). Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. PLoS ONE, 11(8), e0161433.

- He, M., et al. (2019).

-

DeNovix. (n.d.). Propidium Iodide Assay Protocol | Technical Note 183. Retrieved from [Link]

- Kelly, S. L., Lamb, D. C., & Kelly, D. E. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS Microbiology Letters, 149(1), 127-131.

- Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Biology, 7(4), 143-161.

- Lepesheva, G. I., & Waterman, M. R. (2011). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Expert Opinion on Drug Discovery, 6(12), 1321-1336.

- Marks, B. P., et al. (2020). Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. Marine Drugs, 18(10), 502.

- Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 643.

Sources

- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers | Zendy [zendy.io]

- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Physicochemical properties of (2R,3S)-cyproconazole

An In-Depth Technical Guide to the Physicochemical Properties of (2R,3S)-Cyproconazole

Introduction

Cyproconazole, a member of the triazole class of fungicides, is a cornerstone in modern agriculture for the control of a broad spectrum of fungal diseases in crops such as cereals, coffee, and fruit trees. Its efficacy stems from its systemic action and its ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] Chemically, cyproconazole possesses two chiral centers, resulting in the existence of four distinct stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S).[3][4]

These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit profound differences in their biological activity, toxicity, and environmental degradation pathways. This guide provides a comprehensive technical overview of the physicochemical properties of the specific this compound stereoisomer. Understanding these properties is paramount for researchers, scientists, and drug development professionals engaged in optimizing fungicidal formulations, assessing environmental impact, and conducting toxicological studies. This document delves into the structural characteristics, physical and chemical properties, analytical separation methodologies, and the stereoselective biological action of this specific isomer.

Chemical Identity and Stereochemistry

The foundation of understanding any chemical entity lies in its precise identification and spatial arrangement. Cyproconazole is identified chemically as α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol.[3] The presence of two stereocenters at the C2 and C3 positions of the butanol backbone gives rise to two pairs of enantiomers, which are diastereomers of each other. The (2R,3S) isomer is one of these four distinct spatial configurations.

-

IUPAC Name: (2R,3S)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

-

CAS Number (for mixture): 94361-06-5[1]

-

Molecular Formula: C₁₅H₁₈ClN₃O[5]

-

Molecular Weight: 291.77 g/mol [5]

The relationship between the four stereoisomers is critical. The (2R,3S) and (2S,3R) isomers form one enantiomeric pair, while the (2R,3R) and (2S,3S) isomers form the other. These two pairs are diastereomeric to each other.

Caption: Stereoisomeric relationships of Cyproconazole.

Core Physicochemical Properties

While many reported properties pertain to the racemic mixture of all four isomers, it is a fundamental principle that enantiomers, such as (2R,3S)- and (2S,3R)-cyproconazole, possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment. Their properties only diverge when interacting with other chiral entities or plane-polarized light. Therefore, the data for the mixture provides a strong baseline for the individual (2R,3S) isomer.

| Property | Value | Source(s) |

| Physical Form | Colorless crystals / White powder | [5] |

| Melting Point | 106.2 - 106.9 °C | [5] |

| Boiling Point | >250 °C | [5][6] |

| Density | 1.25 g/cm³ | [5] |

| Vapor Pressure | 2.59 x 10⁻⁷ mm Hg at 25 °C | [5] |

| Octanol-Water Partition Coefficient (LogP) | 2.90 - 3.1 | [5][7] |

| pKa | No acidic or basic properties in the pH range 3.5-10 | [8] |

2.1. Solubility Profile

The solubility of a fungicide is a critical determinant of its formulation, bioavailability, and environmental mobility. Cyproconazole is characterized by low aqueous solubility and high solubility in various organic solvents.

| Solvent | Solubility at 25 °C | Source(s) |

| Water | 140 mg/L | [5][9] |

| Acetone | >230 g/kg (>23% w/w) | [5][9] |

| Ethanol | >230 g/kg (>23% w/w) | [5][9] |

| Dimethyl Sulfoxide (DMSO) | >180 g/kg (>18% w/w) | [5][9] |

| Xylene | 120 g/kg (12% w/w) | [5][9] |

The LogP value of ~2.9 indicates that cyproconazole is lipophilic, suggesting a tendency to partition from water into fatty or organic matrices. This property facilitates its penetration of plant cuticles and fungal cell membranes but also indicates a potential for bioaccumulation. The lack of an ionizable group within the typical environmental pH range means its solubility and partitioning are not significantly pH-dependent.

2.2. Stability

Cyproconazole demonstrates considerable stability under various conditions:

-

Hydrolytic Stability: It is stable in aqueous solutions at pH values from 4 to 9, even at elevated temperatures (50°C).[3]

-

Thermal Stability: The compound is stable, with decomposition occurring above its boiling point.[1] When heated to decomposition, it can emit toxic fumes of hydrogen chloride and nitrogen oxides.[5]

-

Photolytic Stability: It is considered photolytically stable in soil, showing no significant loss after 30 days of irradiation.[3]

Analytical Determination and Stereoselective Separation

Isolating and quantifying the this compound isomer from its stereoisomeric counterparts is a non-trivial analytical challenge that requires chiral separation techniques. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant method.

3.1. Experimental Protocol: Chiral HPLC Separation

This protocol outlines a validated method for the baseline separation of all four cyproconazole stereoisomers, allowing for the quantification of the (2R,3S) isomer. The choice of a polysaccharide-based CSP is critical, as these phases provide the necessary chiral recognition sites (e.g., carbamate groups) that interact differently with each stereoisomer through mechanisms like hydrogen bonding and halogen bonding.[10][11]

Step 1: Standard and Sample Preparation

-

Prepare a stock solution of racemic cyproconazole standard (e.g., 1000 mg/L) in methanol.

-

Create a series of working standards by diluting the stock solution with the mobile phase.

-

For environmental or food matrices, use a validated extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to isolate the analyte.[11]

Step 2: HPLC System and Conditions

-

HPLC System: A standard HPLC or UHPLC system equipped with a UV or tandem mass spectrometry (MS/MS) detector.

-

Chiral Column: Lux Cellulose-2 [Cellulose tris(3,5-dimethylphenylcarbamate)] or a similar polysaccharide-based CSP. These are chosen for their proven efficacy in separating a wide range of chiral compounds, including triazole fungicides.[11]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The high proportion of the organic modifier is necessary to elute the lipophilic analyte in a reasonable time, while the water component is crucial for interacting with the CSP and enabling chiral discrimination.[11]

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C. Temperature control is vital for reproducible retention times and separation.

-

Detection: UV at 220 nm or MS/MS for higher sensitivity and selectivity.

Step 3: Data Acquisition and Analysis

-

Inject the standards to determine the retention time and elution order of each stereoisomer. The elution order must be confirmed experimentally, with one study identifying the order as (2S,3R), (2S,3S), (2R,3S), and (2R,3R) on a Lux Cellulose-2 column.[10][12]

-

Inject the prepared samples.

-

Identify the peak corresponding to this compound based on its retention time.

-

Quantify the isomer using a calibration curve generated from the working standards.

Caption: Workflow for stereoselective analysis of cyproconazole.

Mechanism of Action and Stereoselectivity

The fungicidal activity of cyproconazole is derived from its function as a Demethylation Inhibitor (DMI).[2] It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital structural component of fungal cell membranes. By disrupting this pathway, cyproconazole leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately inhibiting fungal growth.[13]

Caption: Mechanism of action of Cyproconazole.

Crucially, biological systems are chiral, and the interaction between a fungicide and its target enzyme can be highly stereoselective. Research has demonstrated that the four stereoisomers of cyproconazole exhibit different levels of fungicidal activity. One study investigating activity against Fusarium graminearum and Magnaporthe oryzae found the (2S,3S) isomer to be the most active, followed by the racemic mixture, then the (2S,3R) isomer, with the (2R,3R) and (2R,3S) isomers showing lower activity.[14][15] This highlights the critical importance of isomer-specific research, as the overall efficacy of the commercial product is an amalgam of the contributions of its components, and a formulation enriched in the most active isomer could potentially offer enhanced performance.

Conclusion

The (2R,3S) stereoisomer of cyproconazole is a distinct chemical entity whose physicochemical profile is defined by its molecular structure. While its fundamental physical properties in achiral environments mirror those of its enantiomer and the parent racemic mixture—characterized by low water solubility, high organic solvent solubility, and general stability—its biological properties are unique. The true significance of this isomer is revealed through its interactions within chiral biological systems, where it contributes to the overall fungicidal spectrum of cyproconazole, albeit with potentially lower intrinsic activity than other isomers against certain pathogens. The analytical methodologies, particularly chiral HPLC, are indispensable tools for isolating and studying this compound, enabling a deeper understanding of its environmental fate, metabolism, and specific contribution to the fungicidal efficacy of the technical-grade product. This guide provides the foundational knowledge required for advanced research and development in the field of agricultural science.

References

-

Wikipedia. (n.d.). Cyproconazole. Retrieved from [Link]

-

Fungicide.network. (2024). Understanding Cyproconazole: A Comprehensive Overview of the Fungicide. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Cyproconazole (Ref: SAN 619). AERU. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyproconazole. PubChem. Retrieved from [Link]

-

ResearchGate. (2019). Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography. Analyst. Retrieved from [Link]

-

Grokipedia. (2026). Cyproconazole. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2005). Cyproconazole 149. JMPR 2005. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). CYPROCONAZOLE (239). Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Analyst. Retrieved from [Link]

-

Toxin and Toxin Target Database. (n.d.). Cyproconazole (T3D4492). T3DB. Retrieved from [Link]

-

SciSpace. (2020). Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques. Retrieved from [Link]

-

Rudong Zhongyi Chemical Co., Ltd. (n.d.). Cyproconazole. Retrieved from [Link]

-

ResearchGate. (2019). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrices through Chiral Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

Sources

- 1. Cyproconazole (Ref: SAN 619) [sitem.herts.ac.uk]

- 2. grokipedia.com [grokipedia.com]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. Cyproconazole | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyproconazole | Fisher Scientific [fishersci.ca]

- 7. Cyproconazole | 94361-06-5 [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Cyproconazole--Rudong Zhongyi Chemical Co., Ltd. [zhongyichem.com]

- 10. Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Cyproconazole - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of cyproconazole stereoisomers

An In-depth Technical Guide to the Biological Activity of Cyproconazole Stereoisomers

Abstract

Cyproconazole, a broad-spectrum triazole fungicide, is a chiral molecule existing as a mixture of four stereoisomers. This technical guide provides a comprehensive analysis of the differential biological activities of these stereoisomers. We delve into the stereoselective fungicidal efficacy, the molecular mechanism of action targeting sterol 14α-demethylase (CYP51), and the ecotoxicological implications for non-target organisms. By synthesizing data from peer-reviewed literature, this guide offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the study of chiral pesticides.

Introduction: The Significance of Chirality in Cyproconazole

Cyproconazole possesses two chiral centers, resulting in two pairs of enantiomers (diastereomers), for a total of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2] While these isomers share the same chemical formula and connectivity, their distinct three-dimensional arrangements lead to significant differences in biological activity.[3] Commercially, cyproconazole is typically sold as a racemic mixture of all four stereoisomers.[4] However, understanding the specific activity of each isomer is paramount for developing more effective and environmentally benign fungicides, a concept known as a "chiral switch".[5] This guide elucidates the critical role that stereochemistry plays in the fungicidal potency, mechanism of action, and environmental footprint of cyproconazole.

Caption: The four stereoisomers of cyproconazole arising from two chiral centers.

Stereoselective Fungicidal Activity

The primary function of cyproconazole is to control fungal pathogens in agricultural settings.[4] Research has unequivocally demonstrated that this fungicidal activity is highly stereoselective. The efficacy of each isomer varies significantly depending on the target fungal species.

One study systematically evaluated the four stereoisomers against Fusarium graminearum and Magnaporthe oryzae.[2] The results showed a clear hierarchy of fungicidal potency, with the (2S,3S)-(-)-stereoisomer exhibiting the highest activity against the tested pathogens.[2] This highlights that a significant portion of the racemic mixture may contribute less to the desired fungicidal effect while still impacting the environment.

Data Presentation: Fungicidal Activity of Cyproconazole Stereoisomers

| Stereoisomer Configuration | Target Fungus | EC50 (mg/L) | Relative Potency Ranking | Source |

| (2S,3S)-(-) | Fusarium graminearum | 0.15 | 1 (Most Active) | [2] |

| Magnaporthe oryzae | 0.21 | 1 (Most Active) | [2] | |

| (2S,3R)-(-) | Fusarium graminearum | 0.38 | 2 | [2] |

| Magnaporthe oryzae | 0.45 | 2 | [2] | |

| (2R,3R)-(+) | Fusarium graminearum | 0.96 | 3 | [2] |

| Magnaporthe oryzae | 1.12 | 3 | [2] | |

| (2R,3S)-(+) | Fusarium graminearum | 1.54 | 4 (Least Active) | [2] |

| Magnaporthe oryzae | 1.88 | 4 (Least Active) | [2] |

Mechanism of Action: Stereoselective Inhibition of CYP51

Cyproconazole, like other azole fungicides, functions by inhibiting the enzyme sterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol.[6][7] Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes.[7] The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately arresting fungal growth.[6][8]

The mechanism involves the nitrogen atom (N-4) of the triazole ring binding to the heme iron atom at the active site of the CYP51 enzyme, acting as a sixth ligand.[9] The differential activity of the stereoisomers stems from the varying affinities with which they bind to the enzyme's active site. The specific three-dimensional conformation of each isomer dictates how well its substituent groups fit within the hydrophobic pocket of the enzyme, influencing the stability of the enzyme-inhibitor complex.[9][10] Molecular docking simulations and experimental binding assays have shown that the most active isomers, such as (2S,3S)-cyproconazole, achieve a more favorable orientation within the active site, leading to stronger and more effective inhibition of the enzyme.[8]

Caption: Mechanism of stereoselective CYP51 inhibition by cyproconazole.

Environmental Fate and Ecotoxicology

The stereoselectivity of cyproconazole extends beyond its fungicidal action to its environmental behavior and toxicity towards non-target organisms.

Stereoselective Degradation in Soil

Studies on the degradation of cyproconazole in various soil types have shown that the half-lives of the four stereoisomers can differ significantly, ranging from 5 to 223 days.[11][12] This stereoselective degradation is influenced by soil properties, particularly pH, although the correlation is not always linear for all isomers.[5][12] The persistence of the more toxic or less active isomers in the environment is a critical consideration for long-term ecological risk assessment. Importantly, cyproconazole has been found to be configurationally stable in soils, meaning no conversion between isomers (enantiomerization or epimerization) was observed.[11]

Ecotoxicity to Non-Target Organisms

The differential effects of cyproconazole stereoisomers have been documented in various non-target species, including algae, amphibians, and zebrafish.

-

Algae: In a study on Chlorella pyrenoidosa, the 96-hour EC50 values varied significantly among the isomers, indicating enantioselective toxicity.[13] The half-lives of the four enantiomers in the algae suspension also differed, ranging from 15.17 to 28.06 days.[13]

-

Amphibians: For Rana nigromaculata tadpoles, the lethal concentration (LC50) of one enantiomer was nearly twice that of another, and bioaccumulation also occurred in a stereoselective manner.[14]

-

Zebrafish: In zebrafish embryos, the 96-hour lethality of the stereoisomers showed a clear order of toxicity.[15][16] Furthermore, all isomers were found to act as agonists to the human estrogenic receptor α, indicating potential endocrine-disrupting effects that are also stereoselective.[15][16]

Data Presentation: Ecotoxicity of Cyproconazole Stereoisomers

| Stereoisomer (Assigned Number) | Organism | Endpoint | Value (mg/L) | Source |

| Enantiomer-1 | Chlorella pyrenoidosa | 96h-EC50 | 6.616 | [13] |

| Enantiomer-2 | Chlorella pyrenoidosa | 96h-EC50 | 8.311 | [13] |

| Enantiomer-3 | Chlorella pyrenoidosa | 96h-EC50 | 4.290 | [13] |

| Enantiomer-4 | Chlorella pyrenoidosa | 96h-EC50 | 9.410 | [13] |

| Racemic Mixture | Chlorella pyrenoidosa | 96h-EC50 | 9.005 | [13] |

| (2R,3R)-(-) | Danio rerio (Zebrafish) | 96h-LC50 | ~0.8 (Most Toxic) | [15][16] |

| (2R,3S)-(-) | Danio rerio (Zebrafish) | 96h-LC50 | ~1.0 | [15][16] |

| (2S,3S)-(+) | Danio rerio (Zebrafish) | 96h-LC50 | ~1.2 | [15][16] |

| (2S,3R)-(+) | Danio rerio (Zebrafish) | 96h-LC50 | ~1.8 (Least Toxic) | [15][16] |

Experimental Protocols and Methodologies

To investigate the stereoselective activity of cyproconazole, robust analytical and biological assay methods are required. The following protocols provide a framework for the separation and evaluation of the stereoisomers.

Caption: Workflow for the separation and evaluation of cyproconazole stereoisomers.

Protocol: Chiral Separation of Cyproconazole Stereoisomers by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the cornerstone for resolving stereoisomers. Polysaccharide-based columns, such as those derived from cellulose, are highly effective for separating cyproconazole isomers due to their ability to form transient, diastereomeric complexes with the analytes through interactions like hydrogen bonds and halogen bonds.[1][17]

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1200).[17]

-

Chiral Column: A Lux Cellulose-2 column (250 mm × 4.6 mm, 5 µm) has shown excellent separation performance.[17][18]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined to maximize resolution.[2]

-

Flow Rate: A flow rate of 0.8 mL/min is typically effective.[17]

-

Column Temperature: Maintain a constant temperature, for example, 25°C, to ensure reproducible retention times.

-

Detection: Monitor the eluent at a wavelength of 222 nm.[17]

-

Injection: Inject a solution of racemic cyproconazole dissolved in the mobile phase.

-

Elution Order: The typical elution order on a cellulose-based column is (2S,3R)-(+), followed by (2S,3S)-(+), (2R,3S)-(-), and (2R,3R)-(-).[1][17] This order must be confirmed with absolute configuration analysis using techniques like electronic circular dichroism.[1][17]

-

Validation: The method should be validated for linearity, recovery, and precision (intraday and interday RSDs) in relevant matrices (e.g., water, soil, food).[1]

Protocol: In Vitro Fungicidal Activity Assay

Causality: A microtiter plate-based assay allows for high-throughput screening of the fungicidal activity of each separated isomer by measuring the inhibition of fungal growth at various concentrations. This enables the calculation of the EC50 value, a quantitative measure of potency.

Methodology:

-

Fungal Culture: Grow the target fungus (e.g., Fusarium graminearum) on a suitable medium like Potato Dextrose Agar (PDA).[2]

-

Spore Suspension: Prepare a spore suspension in sterile water and adjust the concentration to a defined value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Test Solutions: Prepare a serial dilution of each purified cyproconazole stereoisomer in a suitable liquid medium (e.g., Potato Dextrose Broth). Include a solvent control (without fungicide) and a blank control (medium only).

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to 100 µL of each test solution concentration.

-

Incubation: Incubate the plates at an optimal temperature (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the solvent control wells.

-

Growth Measurement: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The OD is proportional to fungal growth.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use a probit or log-logistic regression analysis to determine the EC50 value (the concentration that causes 50% inhibition of growth) for each stereoisomer.

Conclusion and Future Outlook

The biological activity of cyproconazole is profoundly influenced by its stereochemistry. The four stereoisomers exhibit significant differences in their fungicidal potency, interaction with the target enzyme CYP51, environmental degradation rates, and ecotoxicity. The (2S,3S) isomer consistently demonstrates the highest fungicidal activity, suggesting that the development of an enantiopure or enantioenriched formulation could lead to lower application rates, reduced environmental load, and minimized effects on non-target organisms. This technical guide underscores the necessity of evaluating chiral pesticides at the isomer level to perform accurate risk-benefit assessments and to drive the innovation of next-generation, safer agricultural products. Future research should continue to explore the stereoselective metabolism in a wider range of organisms and the potential for synergistic or antagonistic effects between isomers.

References

-

Zhang, W., Cheng, C., Chen, L., Di, S., et al. (2016). Enantioselective toxic effects of cyproconazole enantiomers against Chlorella pyrenoidosa. Chemosphere, 159, 50-57. [Link]

-

He, Z., Wu, F., Xia, W., Li, L., et al. (2019). Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography. Analyst, 144(16), 4943-4951. [Link]

-

Zhang, W., Chen, L., Li, L., Di, S., et al. (2018). Enantioselective toxic effects of cyproconazole enantiomers against Rana nigromaculata. Chemosphere, 208, 93-100. [Link]

-

He, Z., Shi, D., Zhang, J., & Wang, M. (2021). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 69(31), 8635-8644. [Link]

-

He, Z., Wu, F., Xia, W., Li, L., Hu, K., Kaziem, A. E., & Wang, M. (2019). Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography. Analyst, 144(16), 4943-4951. [Link]

-

Buerge, I. J., Poiger, T., Müller, M. D., & Buser, H. R. (2006). Influence of pH on the stereoselective degradation of the fungicides epoxiconazole and cyproconazole in soils. Environmental Science & Technology, 40(18), 5657-5663. [Link]

-

Buerge, I. J., Poiger, T., Müller, M. D., & Buser, H. R. (2006). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. Environmental Science & Technology, 40(18), 5657-5663. [Link]

-

Buerge, I. J., Poiger, T., Müller, M. D., & Buser, H. R. (2006). Influence of pH on the stereoselective degradation of the fungicides epoxiconazole and cyproconazole in soils. Environmental science & technology, 40(18), 5657–5663. [Link]

-

He, Z., Wang, X., Wang, M., & Wu, F. (2024). Stereoselective bioaccumulation and dissipation of four stereoisomers of cyproconazole in earthworm-soil microcosm. Ecotoxicology and Environmental Safety, 270, 115933. [Link]

-

He, Z., Xia, W., De Boevre, M., De Saeger, S., & Wang, M. (2021). Stereostructure-activity mechanism of cyproconazole by cytochrome P450 in rat liver microsomes: A combined experimental and computational study. Journal of Hazardous Materials, 416, 125764. [Link]

-

Hunyadi, C., Szeman, J., et al. (2022). Chiral separation of conazole pesticides using supercritical fluid chromatography. International Journal of Environmental Analytical Chemistry. [Link]

-

Buerge, I. J., Poiger, T., Müller, M. D., & Buser, H. R. (2006). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. ResearchGate. [Link]

-

Buerge, I. J., Poiger, T., Müller, M. D., & Buser, H. R. (2006). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. Environmental Science & Technology, 40(18), 5657-5663. [Link]

-

He, Z., et al. (2019). Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography. ResearchGate. [Link]

-

He, Z., Wu, F., Xia, W., De Boevre, M., De Saeger, S., & Wang, M. (2024). In Silico, In Vitro, and In Vivo Studies Indicate the Endocrine-Disrupting Effects of Cyproconazole Stereoisomers. Journal of Agricultural and Food Chemistry. [Link]

-

University of Hertfordshire. Cyproconazole (Ref: SAN 619). AERU. [Link]

-

He, Z., et al. (2024). In Silico, In Vitro, and In Vivo Studies Indicate the Endocrine-Disrupting Effects of Cyproconazole Stereoisomers. ResearchGate. [Link]

-

He, Z., Wu, F., Xia, W., De Boevre, M., De Saeger, S., & Wang, M. (2024). In Silico, In Vitro, and In Vivo Studies Indicate the Endocrine-Disrupting Effects of Cyproconazole Stereoisomers. Journal of agricultural and food chemistry. [Link]

-

Wang, M., et al. (2021). The Fungicidal Activity of Tebuconazole Enantiomers against Fusarium graminearum and Its Selective Effect on DON Production under Different Conditions. ResearchGate. [Link]

-

Wang, M., et al. (2021). Stereoselective bioactivity of the chiral triazole fungicide prothioconazole and its metabolite. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cyproconazole. [Link]

-

Lamb, D. C., Kelly, D. E., Masia, A., & Kelly, S. L. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS microbiology letters, 149(1), 31–36. [Link]

-

Santos, C. S. A., et al. (2018). Toxicity of fungicides to terrestrial non-target fauna - Formulated products versus active ingredients (azoxystrobin, cyproconazole, prothioconazole, tebuconazole) - A case study with Enchytraeus crypticus (Oligochaeta). Chemosphere, 209, 650-657. [Link]

-

Gupta, A. K., et al. (2004). Enantioselectivity of inhibition of cytochrome P450 3A4 (CYP3A4) by ketoconazole: Testosterone and methadone as substrates. Chirality, 16(2), 79-85. [Link]

-

He, Z., Wu, F., Xia, W., Li, L., et al. (2019). Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography. Analyst, 144(16), 4943-4951. [Link]

-

Parker, J. E., et al. (2016). Stereochemistry and binding of the plant pathogen CYP51 inhibitor Difenoconazole. ResearchGate. [Link]

-

Xu, D., et al. (2022). Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense. International Journal of Molecular Sciences, 23(4), 2352. [Link]

-

Warrilow, A. G. S., et al. (2016). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. ResearchGate. [Link]

-

Zhang, J., et al. (2018). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 9, 646. [Link]

-

Lepesheva, G. I., & Waterman, M. R. (2018). CYP51 as drug targets for fungi and protozoan parasites: past, present and future. Parasitology, 145(14), 1820–1836. [Link]

Sources

- 1. Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyproconazole (Ref: SAN 619) [sitem.herts.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyproconazole - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Influence of pH on the stereoselective degradation of the fungicides epoxiconazole and cyproconazole in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective toxic effects of cyproconazole enantiomers against Chlorella pyrenoidosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselective toxic effects of cyproconazole enantiomers against Rana nigromaculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In Silico, In Vitro, and In Vivo Studies Indicate the Endocrine-Disrupting Effects of Cyproconazole Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. Separation and detection of cyproconazole enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2R,3S)-Cyproconazole: Stereochemistry, Biological Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Triazole Fungicides

Cyproconazole, a broad-spectrum systemic fungicide, has been a stalwart in crop protection for decades.[1] Its efficacy against a wide range of fungal pathogens in cereals, coffee, fruit trees, and grapes is well-documented.[1] However, the commercial formulation of cyproconazole is a racemic mixture of four stereoisomers, arising from two chiral centers in its molecular structure.[2] This guide delves into the specific stereoisomer, (2R,3S)-cyproconazole, providing a detailed exploration of its chemical identity, stereoselective biological activity, and the analytical methodologies required for its study. Understanding the properties of individual stereoisomers is paramount for developing more targeted, efficient, and environmentally conscious crop protection strategies.

Chemical Identity of this compound

The chemical structure of cyproconazole features two stereocenters, leading to the existence of two pairs of enantiomers (diastereomers). The specific stereoisomer this guide focuses on is this compound.

| Identifier | Information | Citation |

| IUPAC Name | (2R,3S)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | [3] |

| CAS Number (Racemic Mixture) | 94361-06-5 | [4][5][6][7][8] |

| Molecular Formula | C₁₅H₁₈ClN₃O | [6] |

| Molecular Weight | 291.78 g/mol | [6] |

Note: A specific CAS number for the this compound isomer is not consistently reported in public databases. Researchers should refer to the specific stereochemical descriptor in the IUPAC name for unambiguous identification.

The absolute configuration of the four stereoisomers of cyproconazole has been determined using techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy.[9][10] It is crucial to note that the designation of (+) or (-) for optical rotation can be subject to the solvent used for measurement and some inconsistencies exist in the literature. For instance, some studies identify the (2R,3S) isomer as (-)-cyproconazole, while others have reported it as (+)-cyproconazole.[10][11] Therefore, relying on the (R/S) designation is the most unambiguous method for identifying this stereoisomer.

Mechanism of Action: A Stereoselective Inhibition of Ergosterol Biosynthesis

Like other triazole fungicides, cyproconazole inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] The target enzyme is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[12] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to growth inhibition and eventual cell death.

The fungicidal activity of cyproconazole is highly stereoselective. This selectivity arises from the differential binding affinities of the stereoisomers to the active site of the CYP51 enzyme. Molecular docking studies have shown that the spatial arrangement of the substituents around the chiral centers dictates how effectively the molecule can fit into the enzyme's active site.[12] Factors such as hydrogen bonding and π-stacking interactions between the fungicide and the enzyme play a critical role in determining the strength of this binding.[12]

Figure 1: Mechanism of action of this compound.

Stereoselective Biological Activity

Research has consistently demonstrated that the fungicidal activity of cyproconazole resides predominantly in specific stereoisomers. The this compound isomer, however, has generally been found to exhibit lower fungicidal activity compared to its diastereomers.

One study investigating the stereoselective fungicidal activities against Fusarium graminearum and Magnaporthe oryzae reported the following order of activity: (2S,3S)-(-)-stereoisomer > the stereoisomer mixture > (2S,3R)-(-)-stereoisomer > (2R,3R)-(+)-stereoisomer > (2R,3S)-(+)-stereoisomer.[10] This indicates that the (2R,3S) enantiomer is one of the least active against these significant plant pathogens.

Table 1: Comparative Fungicidal Activity of Cyproconazole Stereoisomers

| Fungal Species | (2R,3S)-isomer Activity | Most Active Isomer | Citation |

| Fusarium graminearum | Low | (2S,3S) | [10] |

| Magnaporthe oryzae | Low | (2S,3S) | [10] |

While exhibiting lower direct fungicidal efficacy, the stereoselective metabolism and environmental fate of this compound are also critical considerations for risk assessment. Studies on the metabolism of cyproconazole stereoisomers in rat liver microsomes have shown that different isomers are metabolized at different rates, which can influence their toxicological profiles.[12]

Chiral Synthesis and Separation

The commercial production of cyproconazole typically results in a racemic mixture of all four stereoisomers.[2] The development of methods for the stereoselective synthesis or separation of the individual isomers is crucial for detailed biological evaluation and the potential development of more refined fungicidal products.

Chiral Synthesis

A patented method for the synthesis of chiral cyproconazole involves a multi-step process.[13] While this method aims to produce an optically enriched product, it does not exclusively yield the (2R,3S) isomer. The general approach involves:

-

Ylide Reaction: Reaction of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone with methylidene triphenyl phosphorane.

-

Asymmetric Epoxidation: Epoxidation of the resulting alkene using an epoxidation reagent in the presence of a transition metal catalyst to create a chiral epoxide intermediate.

-

Ring Opening: Ring-opening of the epoxide with 1,2,4-triazole to yield the final chiral cyproconazole product.